Violaxanthin

Übersicht

Beschreibung

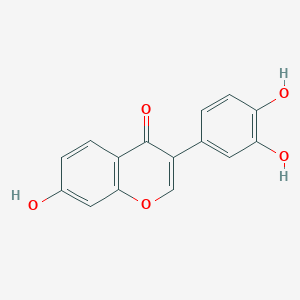

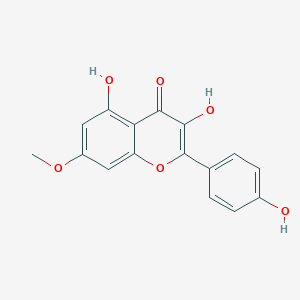

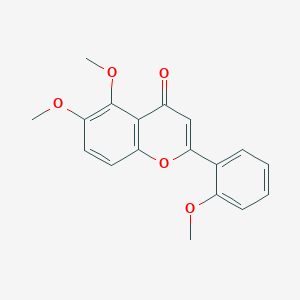

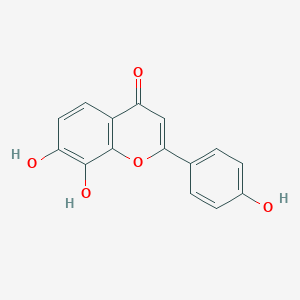

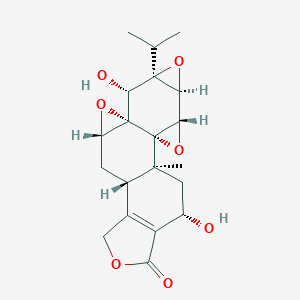

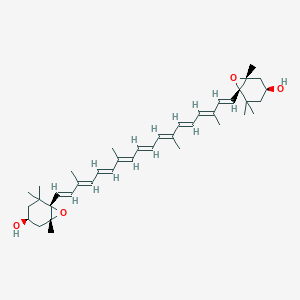

Violaxanthin is a xanthophyll pigment with an orange color found in a variety of plants. It is biosynthesized from zeaxanthin with the help of zeaxanthin epoxidase by way of antheraxanthin. This compound plays a crucial role in the xanthophyll cycle, which helps photosynthetic organisms manage excessive light energy .

Wissenschaftliche Forschungsanwendungen

Violaxanthin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: This compound wird bei der Herstellung von natürlichen Farbstoffen und Antioxidantien verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Rolle im Xanthophyllzyklus aus. Es hilft bei der Abführung von überschüssiger Lichtenergie als Wärme und schützt so den photosynthetischen Apparat vor photooxidativem Schaden. Die Verbindung interagiert mit this compound-De-Epoxidase und Ascorbinsäure, um diesen Prozess zu erleichtern .

Wirkmechanismus

Target of Action

Violaxanthin primarily targets the xanthophyll cycle in photosynthetic eukaryotes, including higher plants . This cycle plays a crucial role in eliminating excessive light energy, thereby protecting the organism from photo-oxidative stress .

Mode of Action

This compound is biosynthesized from zeaxanthin through the action of an enzyme called zeaxanthin epoxidase (ZEP) . This process involves an intermediate step where zeaxanthin is converted to antheraxanthin, which is then further converted to this compound . The oxygen atoms involved in this epoxidation process are derived from reactive oxygen species (ROS), which are produced when a plant is exposed to intense solar radiation .

Biochemical Pathways

The primary biochemical pathway involving this compound is the xanthophyll cycle . In this cycle, this compound is converted back to zeaxanthin in a process known as de-epoxidation when the plant is exposed to excessive light . This conversion helps to dissipate the excess light energy as heat, thereby protecting the photosynthetic apparatus from damage .

Pharmacokinetics

It is known that this compound is a small molecule with a chemical formula of c40h56o4 As a carotenoid, it is likely to be lipophilic and may be stored in fatty tissues within the organism

Result of Action

The primary result of this compound’s action is the protection of photosynthetic organisms from photo-oxidative stress . By participating in the xanthophyll cycle, this compound helps to dissipate excess light energy, preventing damage to the photosynthetic apparatus and ensuring the continued survival and productivity of the organism .

Action Environment

The action of this compound is heavily influenced by environmental factors, particularly light intensity . Under conditions of intense solar radiation, the production of this compound increases, helping to protect the plant from photo-oxidative stress . Conversely, in low light conditions, the demand for this compound may decrease as the risk of photo-oxidative stress is reduced .

Biochemische Analyse

Biochemical Properties

Violaxanthin is involved in the xanthophyll cycle to eliminate excessive light energy . The zeaxanthin epoxidation reaction is catalyzed by zeaxanthin epoxidase (ZEP), which was found in a liverwort and a diatom as well as higher plants .

Cellular Effects

This compound effectively inhibited LPS-mediated nuclear factor-κB (NF-κB) p65 subunit translocation into the nucleus, suggesting that the this compound anti-inflammatory activity may be based on inhibition of the NF-κB pathways .

Molecular Mechanism

This compound is the product of the epoxidation of zeaxanthin where the oxygen atoms are from reactive oxygen species (ROS). Such ROS’s arise when a plant is subject to solar radiation so intense that the light cannot all be absorbed by the chlorophyll .

Temporal Effects in Laboratory Settings

The highest productivity of this compound (231 μg/g dry weight) was observed when the pUC18 vector was used with zeaxanthin epoxidase preceded by a ribosome-binding site sequence of score 5000 in strain JM101 (DE3) .

Metabolic Pathways

This compound is biosynthesized from zeaxanthin with zeaxanthin epoxidase (ZEP) by way of antheraxanthin only in photosynthetic eukaryotes including higher plants .

Transport and Distribution

This compound has been shown to be distributed only in photosynthetic eukaryotes, i.e., algae belonging to the phyla/divisions Chlorophyta, Rhodophyta (red algae), Chlorarachniophyta, and Heterokontophyta, in addition to land plants including higher plants and liverworts .

Subcellular Localization

The this compound De-Epoxidase (VDE) protein, which is closely related to this compound, was found to be predominantly located in chloroplasts . This suggests that this compound may also be localized in the chloroplasts, given its involvement in the xanthophyll cycle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Violaxanthin is typically produced through the epoxidation of zeaxanthin. This reaction involves the addition of oxygen atoms from reactive oxygen species, which are generated when a plant is exposed to intense solar radiation .

Industrial Production Methods: Commercial production of this compound is challenging due to the lack of resource plants or organisms that can efficiently supply the epoxy-carotenoids. recent advances have been made in heterologous production using microbial hosts such as Escherichia coli and Saccharomyces cerevisiae .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Violaxanthin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um andere Verbindungen wie Auroxanthin und Mutatoxanthin zu bilden.

Epoxidierung: Die primäre Reaktion für die Synthese von this compound aus Zeaxanthin.

Häufige Reagenzien und Bedingungen:

Oxidation: Reaktive Sauerstoffspezies sind häufig an den Oxidationsreaktionen von this compound beteiligt.

Epoxidierung: Zeaxanthin-Epoxidase ist das Enzym, das die Epoxidierung von Zeaxanthin zu this compound katalysiert.

Hauptprodukte:

Auroxanthin und Mutatoxanthin: Dies sind einige der Hauptprodukte, die aus der Oxidation von this compound gebildet werden.

Vergleich Mit ähnlichen Verbindungen

Violaxanthin ist unter den Xanthophyllen aufgrund seiner spezifischen Rolle im Xanthophyllzyklus einzigartig. Ähnliche Verbindungen umfassen:

Zeaxanthin: Der Vorläufer von this compound im biosynthetischen Weg.

Antheraxanthin: Ein Zwischenprodukt bei der Umwandlung von Zeaxanthin in this compound.

Lutein, β-Carotin und Lycopin: Andere Carotinoide mit ähnlichen Strukturen, aber unterschiedlichen Funktionen und Eigenschaften.

This compound zeichnet sich durch seine spezifische Beteiligung am Photo-schutz und seinen einzigartigen biosynthetischen Weg aus, der Zeaxanthin-Epoxidase beinhaltet .

Eigenschaften

IUPAC Name |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCBXWMUOPQSOX-WVJDLNGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)/C)/C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016934 | |

| Record name | Violaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-29-4 | |

| Record name | Violaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violaxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Violaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIOLAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C926029A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °C | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.